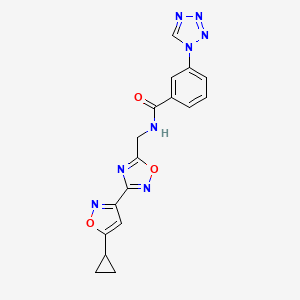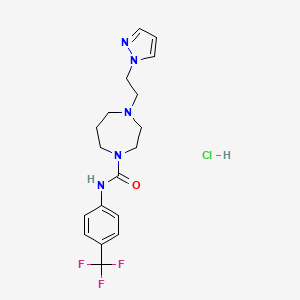
1-(2,6-Difluorophenyl)-3-(1-(furan-3-yl)propan-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,6-Difluorophenyl)-3-(1-(furan-3-yl)propan-2-yl)urea is a chemical compound that is commonly known as TAK-659. It is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an important enzyme that plays a crucial role in the development and function of B cells, which are a type of white blood cell involved in the immune system. TAK-659 has been extensively studied for its potential use in the treatment of various diseases, including cancer and autoimmune disorders.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Process : This compound has been synthesized using specific chemical reactions, such as the Claisen-Schmidt condensation, to create chalcones, which are precursors in various chemical syntheses (Aguiar et al., 2020).
Computational Studies
- Theoretical Analysis : Extensive theoretical studies have been conducted to understand the electronic properties of related compounds, aiding in predicting chemical behavior and interactions (Aguiar et al., 2020).
Crystallographic Characterization
- Structural Analysis : Crystallographic studies are crucial for determining the molecular structure and understanding the intermolecular interactions of such compounds, which is vital for applications in material science and pharmaceuticals (Yan et al., 2007).
Chemical Property Evaluation
- Molecular Electrostatic Potential : The molecular electrostatic potential map of this compound has been determined, providing insights into the charge transfer, which is significant in understanding reactivity and interaction with other molecules (Aguiar et al., 2020).
Applications in Organic Chemistry
- Furan Derivatives Synthesis : Related furan compounds have been synthesized and evaluated for various applications, indicating the potential of the compound in contributing to the development of new organic molecules (Chen et al., 2017).
Bioactivity Research
- Potential Bioactive Applications : Similar urea compounds have been explored for their bioactivity, suggesting that 1-(2,6-Difluorophenyl)-3-(1-(furan-3-yl)propan-2-yl)urea might also have potential applications in this area (Donlawson et al., 2020).
properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[1-(furan-3-yl)propan-2-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O2/c1-9(7-10-5-6-20-8-10)17-14(19)18-13-11(15)3-2-4-12(13)16/h2-6,8-9H,7H2,1H3,(H2,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZCXKAXONWGPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)NC2=C(C=CC=C2F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-[1-(furan-3-yl)propan-2-yl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



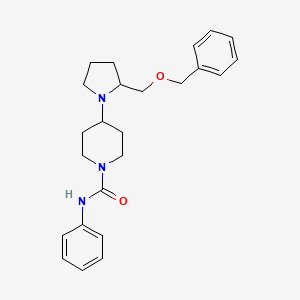
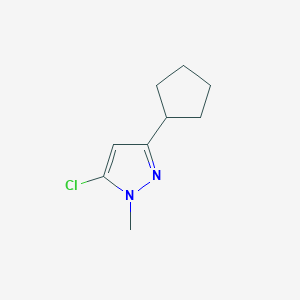
![8-((4-Methoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2402963.png)
![N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2402966.png)
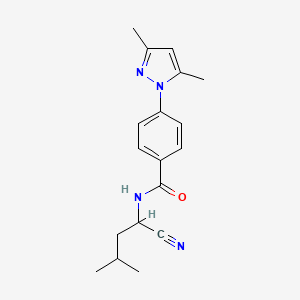

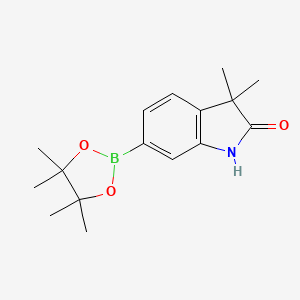

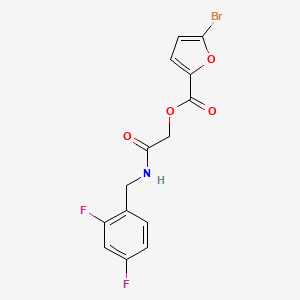
![2-(4-methoxyphenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2402978.png)
